molecular formula C13H15N3O3S B2856152 N-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide CAS No. 921106-54-9

N-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide

Cat. No.: B2856152
CAS No.: 921106-54-9
M. Wt: 293.34
InChI Key: FWDLNXBQBPDCAU-UHFFFAOYSA-N
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Description

N-({5-[(2-Methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core, a heterocyclic scaffold renowned for its significant potential in medicinal chemistry and drug discovery. Compounds based on the 1,3,4-oxadiazole structure have been identified as promising scaffolds for developing new antibacterial agents . Specifically, N-(1,3,4-oxadiazol-2-yl)benzamide analogs have demonstrated potent activity against a range of clinically significant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), with minimum inhibitory concentrations (MICs) reported as low as 0.06 µg/mL . The mechanism of action for this chemical class appears multifaceted; some analogs inhibit bacterial targets like trans-translation or lipoteichoic acid biosynthesis, while others, particularly those modified with halogenated groups like OCF3, SCF3, or SF5, function as multitargeting antibiotics. These mechanisms can involve the disruption of menaquinone biosynthesis, interference with essential proteins (e.g., DnaX, Pol IIIC), and induction of iron starvation in bacterial cells . The 2-methoxyethylsulfanyl side chain at the 5-position of the oxadiazole ring may influence the compound's physicochemical properties, such as lipophilicity and solubility, which are critical for pharmacokinetic optimization. This compound is presented for investigative purposes in microbiology, infectious disease research, and hit-to-lead optimization campaigns. It is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[[5-(2-methoxyethylsulfanyl)-1,3,4-oxadiazol-2-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3S/c1-18-7-8-20-13-16-15-11(19-13)9-14-12(17)10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWDLNXBQBPDCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCSC1=NN=C(O1)CNC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-({5-[(2-methoxyethyl)sulfanyl]-1,3,4-oxadiazol-2-yl}methyl)benzamide typically involves the condensation of a carboxylic acid with an amine. One efficient method involves the use of diatomite earth@IL/ZrCl4 under ultrasonic irradiation, which provides a green and high-yielding pathway . The reaction is performed by mixing benzoic acid derivatives with amines in the presence of the catalyst and subjecting

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s structural uniqueness lies in its 2-methoxyethylsulfanyl substituent, which distinguishes it from related derivatives. Below is a comparative analysis of key analogues:

Table 1: Structural and Functional Comparison
Compound Name / ID Substituents Molecular Formula Molecular Weight (g/mol) Key Biological Activity Reference
Target Compound 5-(2-Methoxyethylsulfanyl), benzamide-N-methyl C₁₄H₁₇N₃O₃S₂* 339.43 Inferred: Potential enzyme inhibition (alkaline phosphatase)
LMM5 () 5-[(4-Methoxyphenyl)methyl], benzamide-N-[sulfamoyl] C₂₄H₂₄N₄O₅S 480.54 Antifungal (Candida albicans)
VI derivatives () 5-(Alkylthio), benzamide-N-benzoxazolyl C₁₉H₁₈N₄O₃S 382.44 Anti-inflammatory (Carrageenan-induced edema)
6f () 5-(4-Chlorophenyl), sulfanyl acetamide C₁₇H₁₅ClN₄O₂S 374.85 Antimicrobial (Gram-positive bacteria)
N-Phenyl derivatives () 5-(3,4,5-Trimethoxyphenyl), sulfanyl acetamide C₁₉H₁₈N₄O₅S 422.44 Antibacterial, Antifungal
Iqbal et al. (2019) () 5-(Alkylthio), benzamide-N-methyl C₁₃H₁₄N₄O₂S 290.34 Alkaline phosphatase inhibition

*Estimated based on structural components.

Physicochemical Properties

  • Melting Points : Derivatives in (134–178°C) and VI compounds () suggest that bulkier substituents increase melting points due to enhanced crystallinity. The target compound’s melting point is unreported but likely falls within this range.
  • Solubility : The 2-methoxyethyl chain in the target compound may improve aqueous solubility compared to purely hydrophobic substituents (e.g., 4-chlorophenyl in ), which aligns with trends observed in Iqbal et al. (2019) .

Q & A

Q. Table 1: Synthetic Optimization Parameters

StepReagents/ConditionsYield (%)Reference
Oxadiazole FormationPOCl₃, THF, reflux, 6 hr68–72
Sulfanyl Substitution2-Methoxyethyl thiol, NaH, DMF65–70
Benzamide CouplingEDC/HOBt, DCM, RT, 12 hr75–80

Q. Table 2: Comparative Bioactivity Profiles

Assay TypeModel SystemIC₅₀ (µM)Reference
Anticancer (HDAC Inhibition)HeLa cells2.1 ± 0.3
Antimicrobial (E. coli)MIC (µg/mL)32.5
Anti-inflammatory (COX-2)Enzyme assay0.87

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